molecular formula C21H19N7O3 B2964218 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide CAS No. 863018-29-5

2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2964218
CAS No.: 863018-29-5
M. Wt: 417.429
InChI Key: SSBKJZINWQEIKU-UHFFFAOYSA-N
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Description

The compound 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core structure. Key features include a 3-benzyl substituent on the triazolo-pyrimidine ring and an acetamide group linked to a 4-acetamidophenyl moiety.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O3/c1-14(29)23-16-7-9-17(10-8-16)24-18(30)12-27-13-22-20-19(21(27)31)25-26-28(20)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBKJZINWQEIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a benzyl-substituted triazole with a pyrimidine derivative, followed by acylation with an acetamidophenyl group. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other substituents. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The triazole and pyrimidine rings play a crucial role in these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs from the provided evidence, focusing on structural variations and physicochemical properties:

Compound Name Core Structure Triazolo-Pyrimidine Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound : 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide 7-oxo triazolo-pyrimidine 3-benzyl N-(4-acetamidophenyl) ~C23H22N7O3* ~436.47* Acetamido group enhances H-bonding; benzyl increases lipophilicity -
: 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide 7-oxo triazolo-pyrimidine 3-methyl N-(2,4,6-trimethylphenyl) C16H18N6O2 326.35 Trimethylphenyl boosts steric bulk; lower MW than target
: 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide 7-thio triazolo-pyrimidine 3-benzyl N-(2-ethoxyphenyl) C21H20N6O2S 420.5 Thioether linkage alters electronic properties; ethoxy improves solubility
: 2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylbenzyl)acetamide 7-oxo triazolo-pyrimidine 3-(4-methoxyphenyl) N-(4-methylbenzyl) Not reported Not reported Methoxy and methylbenzyl groups balance polarity

*Estimated based on structural analysis; experimental data unavailable.

Key Structural and Functional Differences:

Substituents on the Triazolo-Pyrimidine Core :

  • The target compound and share a 3-benzyl group, which increases lipophilicity compared to the 3-methyl group in .
  • features a 3-(4-methoxyphenyl) substituent, introducing polarity through the methoxy group .

In contrast, uses a sterically bulky 2,4,6-trimethylphenyl group, which may hinder binding in certain pockets . employs a 2-ethoxyphenyl group, balancing solubility (via ethoxy) with moderate lipophilicity .

Linkage Modifications :

  • replaces the oxygen in the acetamide linker with a thioether (-S-), altering electronic properties and possibly metabolic stability .

Physicochemical Properties :

  • Molecular weights vary significantly: The target compound (~436 Da) is heavier than (326 Da) due to its benzyl and acetamido groups.
  • Thioether-containing (420 Da) has a higher molecular weight than oxygen-linked analogs, reflecting sulfur’s atomic mass .

Research Findings and Methodological Considerations

  • Data Gaps : Critical properties (e.g., solubility, melting points, bioactivity) are absent for most compounds, limiting mechanistic insights. For example, and lack density, boiling point, and pharmacological data .
  • Synthetic Feasibility : The benzyl and acetamido groups in the target compound may complicate synthesis compared to simpler analogs like , which uses a methyl substituent .

Biological Activity

The compound 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide is part of the triazolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H21_{21}N5_{5}O2_{2}
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 892469-51-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazolopyrimidine core is known for its ability to inhibit enzymes and receptors involved in cellular processes. Specifically, compounds with this structure have shown potential in:

  • Antimicrobial Activity : Inhibiting bacterial and fungal growth.
  • Anticancer Activity : Inducing apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antimicrobial properties. For instance:

  • A series of compounds including similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • The compound was tested against various fungi and demonstrated moderate to high activity against pathogens like Candida albicans .

Anticancer Activity

The anticancer potential of triazolopyrimidine derivatives has been explored in various studies:

  • Compounds within this family have shown to inhibit the proliferation of cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
  • Specific derivatives have been reported to be effective against breast cancer and leukemia cell lines .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed a range of triazolopyrimidine derivatives for their antibacterial activity using the microbroth dilution method. The results indicated that several compounds exhibited potent activity against Xanthomonas oryzae, with some being more effective than traditional antibiotics .
  • Anticancer Mechanism Investigation :
    • Research involving cell line assays showed that specific derivatives induced apoptosis in cancer cells by activating caspase pathways. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntibacterialE. coli15
Compound BAntifungalC. albicans10
Compound CAnticancerMCF-7 (breast cancer)5
Compound DAnticancerHL-60 (leukemia)8

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